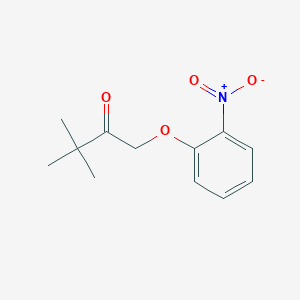

3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one

Description

While specific research on 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one is not abundant in the current body of scientific literature, its chemical architecture allows for a thorough examination within the broader framework of synthetic organic chemistry. The molecule's potential utility and academic interest are derived from the synergistic interplay of its three primary functional components: the 2-nitrophenoxy group, the butanone core, and the gem-dimethyl moiety.

The historical significance of the core components of this compound is well-established. The 2-nitrobenzyl and related nitrophenoxy moieties have a storied history as photolabile protecting groups (PPGs), a concept that has been pivotal in the development of complex, multi-step organic syntheses. wikipedia.orgnih.govacs.org The ability to protect a functional group and then remove the protecting group under specific light conditions has provided chemists with a powerful tool for achieving regioselectivity and stereoselectivity in synthesis. wikipedia.org

The first use of a PPG was reported in 1962, and since then, the field has expanded to include a wide array of chromophores sensitive to different wavelengths of light. wikipedia.org The ortho-nitrobenzyl group, a close relative of the 2-nitrophenoxy group, is one of the most widely used caging groups, allowing for the photochemical protection of various chemical functionalities. researchgate.net

Ketones, such as the butanone core of the target molecule, are fundamental building blocks in organic synthesis. Their reactivity has been exploited for centuries in the formation of carbon-carbon bonds and the synthesis of a vast array of more complex molecules. The development of methods for the synthesis of functionalized ketones remains an active area of research. nih.govrsc.org

The current research landscape relevant to this compound is largely focused on the continued development and application of photolabile protecting groups. nih.govnih.gov A significant area of interest is the design of new PPGs that can be cleaved with visible light, which is less damaging to biological systems than UV radiation. researchgate.net This has led to the exploration of a variety of new chromophores and modifications to existing ones to tune their absorption properties.

While the synthesis and application of various nitrophenoxy compounds are well-documented, there appears to be a knowledge gap concerning the specific properties and reactivity of this compound. The influence of the sterically demanding 3,3-dimethylbutan-2-one moiety on the photochemical and chemical properties of the 2-nitrophenoxy group has not been extensively studied. Future research could explore the synthesis of this compound and investigate its potential as a photolabile protecting group, paying close attention to the kinetics of photodeprotection and the influence of the bulky ketone group.

The academic relevance of this compound is best understood by examining its key functional groups individually.

Nitrophenoxy Group: The 2-nitrophenoxy group is a well-known photolabile protecting group. Upon irradiation with UV light, an intramolecular hydrogen abstraction occurs, leading to a cascade of reactions that ultimately cleave the ether linkage, releasing the protected molecule and a nitrosobenzaldehyde byproduct. nih.gov This process is highly valuable in synthetic chemistry for the controlled release of substrates. nih.govacs.org

Butanone Group: The butanone functionality provides a reactive handle for a variety of organic transformations. Ketones can undergo nucleophilic addition, alpha-functionalization, and condensation reactions, making them versatile intermediates in synthesis. nih.govrsc.org The presence of the ether linkage at the alpha-position of the ketone in the target molecule could also influence its reactivity, potentially enabling unique synthetic pathways.

Dimethyl Group: The gem-dimethyl group at the 3-position of the butanone chain is of significant academic interest due to the Thorpe-Ingold effect, also known as the gem-dimethyl effect. wikipedia.orglucp.net This effect describes the acceleration of intramolecular reactions, such as cyclizations, due to the steric bulk of geminal substituents. wikipedia.orglucp.netchem-station.com The presence of the dimethyl group in this compound could influence its conformational preferences and the rates of any intramolecular reactions it might undergo. The Thorpe-Ingold effect is a kinetic phenomenon attributed to a decrease in the bond angle between the reacting groups, which brings them closer together and increases the probability of reaction. chem-station.comcomporgchem.com

Table 1: Overview of Functional Groups in this compound and their Academic Relevance

| Functional Group | Key Chemical Property | Primary Area of Academic Relevance |

| 2-Nitrophenoxy | Photolability | Photolabile Protecting Groups in Organic Synthesis |

| Butanone | Electrophilic Carbonyl | Carbon-Carbon Bond Formation, Functional Group Interconversion |

| Gem-Dimethyl | Steric Hindrance | Thorpe-Ingold Effect, Conformational Control |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1-(2-nitrophenoxy)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)11(14)8-17-10-7-5-4-6-9(10)13(15)16/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGWUAFDCYXSON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)COC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301268923 | |

| Record name | 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821122 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32278-17-4 | |

| Record name | 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32278-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3,3 Dimethyl 1 2 Nitrophenoxy Butan 2 One

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one logically deconstructs the molecule into simpler, more readily available starting materials. The primary disconnection strategy involves cleaving the ether linkage, a common and effective approach for aryl-alkyl ethers. This leads to two key synthons: a nucleophilic 2-nitrophenoxide anion and an electrophilic 3,3-dimethylbutan-2-one cation with a leaving group at the C1 position.

Based on this analysis, the primary precursors for the synthesis are identified as:

2-Nitrophenol (B165410) : This commercially available compound serves as the precursor to the nucleophilic 2-nitrophenoxide.

1-Halo-3,3-dimethylbutan-2-one : A halogenated derivative of 3,3-dimethylbutan-2-one, such as 1-chloro-3,3-dimethylbutan-2-one, acts as the key electrophile.

Direct Synthesis Approaches

Direct synthesis of this compound primarily relies on the formation of the ether bond between the two identified precursors. This is typically achieved through nucleophilic substitution reactions.

Alkylation Reactions in the Synthesis of this compound

The core of the direct synthesis is an alkylation reaction where the 2-nitrophenoxide anion acts as the nucleophile, attacking the electrophilic carbon of the 1-halo-3,3-dimethylbutan-2-one. This reaction falls under the general category of Williamson ether synthesis. masterorganicchemistry.comjk-sci.com

Etherification Reactions and Conditions

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. masterorganicchemistry.comjk-sci.comyoutube.com In the context of synthesizing this compound, the reaction involves the deprotonation of 2-nitrophenol to form the more nucleophilic 2-nitrophenoxide, which then displaces the halide from 1-halo-3,3-dimethylbutan-2-one.

Reaction Conditions:

Base: A suitable base is required to deprotonate the phenolic hydroxyl group of 2-nitrophenol. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium hydride (NaH), and potassium carbonate (K₂CO₃). jk-sci.com The choice of base can influence the reaction rate and yield.

Solvent: A polar aprotic solvent is typically employed to dissolve the reactants and facilitate the Sₙ2 reaction. jk-sci.com Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. lumenlearning.com

Temperature: The reaction is often carried out at elevated temperatures to increase the reaction rate, though the optimal temperature will depend on the specific reactants and solvent used.

A representative reaction scheme is as follows:

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-Nitrophenol | 1-Chloro-3,3-dimethylbutan-2-one | K₂CO₃ | Acetone | This compound |

| 2-Nitrophenol | 1-Bromo-3,3-dimethylbutan-2-one | NaH | DMF | This compound |

This is an interactive data table based on common conditions for Williamson ether synthesis.

Specific Reaction Pathways for Butanone Backbone Formation

The synthesis of the key precursor, 1-halo-3,3-dimethylbutan-2-one, is a critical step. A common starting material for this is 3,3-dimethyl-2-butanone (pinacolone).

Synthesis of 3,3-Dimethyl-2-butanone:

One patented method for the synthesis of 3,3-dimethyl-2-butanone involves the gas-phase catalytic reaction of pivalic acid and glacial acetic acid. google.com This process utilizes a fixed-bed reactor with a catalyst, typically rare earth metal oxides on an alumina support, at temperatures between 380 to 400 °C. google.com

Halogenation of 3,3-Dimethyl-2-butanone:

The α-halogenation of ketones like 3,3-dimethyl-2-butanone can be achieved under acidic conditions. libretexts.org The reaction proceeds through an enol intermediate, which then reacts with a halogenating agent such as bromine (Br₂) or chlorine (Cl₂) to yield the corresponding α-haloketone. libretexts.orgwikipedia.org For instance, the reaction of 3,3-dimethyl-2-butanone with chlorine can produce 1-chloro-3,3-dimethylbutan-2-one. stenutz.eumatrix-fine-chemicals.com

Alternative and Convergent Synthetic Routes

While the direct Williamson ether synthesis is a primary route, alternative strategies could be envisioned. A convergent synthesis would involve preparing the two key fragments, the nitrophenoxy moiety and the butanone backbone, separately and then coupling them in the final step.

An alternative approach could involve the reaction of a phenoxy-containing precursor with a suitable organometallic reagent to construct the butanone fragment. However, the Williamson ether synthesis remains the most straightforward and likely most efficient method.

Catalytic Methods in the Synthesis of this compound

While the Williamson ether synthesis is not inherently a catalytic reaction, phase-transfer catalysis can be employed to enhance the reaction rate and efficiency, especially when dealing with reactants of differing solubilities. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the alkyl halide.

Furthermore, the synthesis of the butanone precursor itself can be catalytic, as demonstrated by the gas-phase catalytic decarboxylation reaction to form 3,3-dimethyl-2-butanone. google.com Research into novel catalytic methods for C-O bond formation could also provide more efficient and environmentally benign routes to this and similar ether compounds in the future.

Yield Optimization and Process Scale-Up Considerations in Academic Settings

Optimizing the yield and successfully scaling up the synthesis of this compound from milligram to gram quantities in an academic setting requires careful consideration of several reaction parameters. The primary synthetic route is the Williamson ether synthesis, which, despite its apparent simplicity, presents challenges related to steric hindrance and potential side reactions.

The key reaction involves the nucleophilic attack of the 2-nitrophenoxide anion on an electrophilic carbon atom of a 3,3-dimethyl-1-halobutan-2-one, typically 1-chloro-3,3-dimethylbutan-2-one. The bulky tert-butyl group in the electrophile can impede the approach of the nucleophile, potentially slowing down the reaction rate and favoring elimination side reactions. Furthermore, the electron-withdrawing nature of the nitro group on the phenoxide can influence its nucleophilicity.

Yield Optimization

Several factors can be systematically varied to maximize the yield of the desired ether product. These include the choice of base, solvent, temperature, reaction time, and the potential use of catalysts.

Base Selection: The choice of base is crucial for the complete deprotonation of 2-nitrophenol to form the more nucleophilic phenoxide. While weaker bases can be used for phenols due to their higher acidity compared to aliphatic alcohols, a strong base is often preferred to ensure the reaction goes to completion. edubirdie.com Common bases used in Williamson ether synthesis include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH).

Solvent Effects: The solvent plays a critical role in an Sₙ2 reaction like the Williamson ether synthesis. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they can solvate the cation of the alkoxide, leaving the anion more "naked" and nucleophilic, thereby accelerating the reaction rate. edubirdie.comwikipedia.org

Temperature and Reaction Time: Reaction kinetics are significantly influenced by temperature. Higher temperatures generally increase the reaction rate. However, excessively high temperatures can also promote undesirable side reactions, such as elimination or decomposition of reactants and products. Therefore, optimizing the temperature involves finding a balance that allows for a reasonable reaction time without significant byproduct formation. Prolonged reaction times may be necessary, especially when dealing with sterically hindered substrates. richmond.edu

Phase Transfer Catalysis: To improve the reaction efficiency, particularly in biphasic systems (e.g., a solid base in an organic solvent), a phase transfer catalyst (PTC) can be employed. PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide), facilitate the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkyl halide is dissolved, thereby increasing the reaction rate and yield. crdeepjournal.orgfzgxjckxxb.com

A hypothetical study on the optimization of the synthesis of this compound could yield data as presented in the interactive table below.

| Entry | Base | Solvent | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetone | Reflux | None | 24 | 45 |

| 2 | NaH | DMF | 80 | None | 12 | 75 |

| 3 | NaOH | DMSO | 100 | None | 8 | 68 |

| 4 | K₂CO₃ | Acetonitrile | Reflux | TBAB | 18 | 85 |

| 5 | NaH | THF | 60 | None | 24 | 65 |

This is a hypothetical data table created for illustrative purposes based on general principles of the Williamson ether synthesis.

Process Scale-Up Considerations

Scaling up a reaction from a few milligrams to several grams in an academic laboratory introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Reagent Addition and Stoichiometry: When scaling up, the order and rate of reagent addition become more critical. For instance, the exothermic nature of the deprotonation of 2-nitrophenol with a strong base like NaH needs to be carefully managed by slow, portion-wise addition or by using a dropping funnel, often with external cooling, to control the reaction temperature. Maintaining the optimal stoichiometry of the reactants is also crucial for maximizing yield and minimizing unreacted starting materials, which can complicate purification.

Mixing and Heat Transfer: Efficient stirring is essential to ensure homogeneity and effective heat transfer throughout the larger reaction volume. Inadequate mixing can lead to localized "hot spots," which may cause decomposition or promote side reactions. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. Therefore, monitoring the internal reaction temperature with a thermometer and using an appropriate heating mantle or oil bath are critical for maintaining the optimal temperature.

Work-up and Purification: The work-up procedure may need to be adapted for larger quantities. Extractions will require larger separatory funnels and greater volumes of solvents. The removal of solvents under reduced pressure will take longer. Purification by column chromatography, which may be feasible for small-scale reactions, can become cumbersome and time-consuming for larger scales. In such cases, alternative purification methods like recrystallization, if the product is a solid, or distillation, if it is a liquid with a suitable boiling point, should be explored. For instance, after the reaction, the mixture would typically be quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer would then be washed with an aqueous base to remove any unreacted 2-nitrophenol. richmond.edu

Safety Considerations: All synthetic procedures should be carried out in a well-ventilated fume hood. The flammability of organic solvents and the corrosive nature of strong bases must be handled with appropriate personal protective equipment. When scaling up, the potential for increased exothermicity and the handling of larger volumes of flammable or corrosive materials necessitate a thorough risk assessment.

By systematically optimizing the reaction conditions on a small scale and then carefully considering the practical aspects of handling larger quantities, the synthesis of this compound can be successfully and safely scaled up in an academic laboratory setting.

An in-depth analysis of the chemical reactivity and transformation pathways of this compound reveals a molecule with distinct reactive sites. The compound's structure, featuring a 2-nitrophenoxy group and a butanone chain, allows for a variety of chemical modifications. Investigations into its reactivity are centered on these two principal moieties, each exhibiting unique chemical behaviors.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,3 Dimethyl 1 2 Nitrophenoxy Butan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environments of proton (¹H) and carbon-¹³ (¹³C) nuclei, along with their interactions, a complete structural map can be assembled.

The ¹H NMR spectrum of 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one is expected to exhibit distinct signals corresponding to each unique proton environment. The electron-withdrawing nature of the nitro group and the ketone, along with the ether linkage, will significantly influence the chemical shifts.

The aromatic region will display signals for the four protons of the 2-nitrophenoxy group. Due to the ortho-nitro substitution, these protons will experience different degrees of deshielding, leading to a complex splitting pattern. The proton ortho to the nitro group and meta to the ether linkage is expected to be the most deshielded.

The aliphatic region will be characterized by two prominent singlets. The methylene (B1212753) protons adjacent to the ether oxygen and the ketone carbonyl will appear as a singlet, shifted downfield due to the influence of these two electron-withdrawing groups. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically at a higher field.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3' | 7.9 - 8.1 | dd | ~8.0, 1.5 |

| H-5' | 7.6 - 7.8 | dt | ~8.0, 1.5 |

| H-6' | 7.1 - 7.3 | d | ~8.0 |

| H-4' | 7.0 - 7.2 | t | ~8.0 |

| H-1 (CH₂) | 4.8 - 5.0 | s | - |

| H-4 (t-Bu) | 1.1 - 1.3 | s | - |

Note: Predicted values are for a typical deuterated solvent like CDCl₃ and may vary.

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon of the ketone is expected to resonate at a very low field, a characteristic feature of ketones. libretexts.org The carbons of the aromatic ring will appear in the typical aromatic region, with their chemical shifts influenced by the nitro and ether substituents. The quaternary carbon of the tert-butyl group and the methylene carbon will also have distinct chemical shifts.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 205 - 215 |

| C-1' (C-OAr) | 150 - 155 |

| C-2' (C-NO₂) | 140 - 145 |

| C-5' | 134 - 138 |

| C-3' | 125 - 129 |

| C-4' | 120 - 124 |

| C-6' | 115 - 119 |

| C-1 (CH₂) | 75 - 85 |

| C-3 (Quaternary) | 40 - 45 |

| C-4 (t-Bu CH₃) | 25 - 30 |

Note: Predicted values are for a typical deuterated solvent like CDCl₃ and may vary.

To unequivocally assign the proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. In the case of this compound, significant COSY correlations would be observed between the adjacent protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons, such as the methylene (C-1) and the aromatic CH groups, by linking their respective ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected between the methylene protons (H-1) and the carbonyl carbon (C-2), the quaternary carbon (C-3), and the aromatic carbon attached to the ether oxygen (C-1'). The tert-butyl protons (H-4) would show a correlation to the quaternary carbon (C-3) and the carbonyl carbon (C-2). These correlations are crucial for piecing together the molecular framework.

The single bonds in this compound, particularly the C-O-C ether linkage and the C-C bonds in the butanone chain, allow for rotational freedom. This can lead to the existence of multiple conformers in solution. Variable temperature (VT) NMR studies can provide insights into these conformational dynamics. nih.govscielo.br By recording NMR spectra at different temperatures, it may be possible to observe changes in chemical shifts or the broadening and sharpening of signals, which can indicate the presence of dynamic exchange processes. rsc.org At lower temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer.

Solid-state NMR (ssNMR) spectroscopy can provide valuable information about the structure and packing of molecules in the crystalline state. mst.edu Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the orientation of the molecule relative to the external magnetic field. Techniques like Magic Angle Spinning (MAS) are used to obtain high-resolution spectra. mst.edu For this compound, ssNMR could be used to study polymorphism, identify different crystalline forms, and probe the local environment and packing of the molecules in the solid state.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sa These two techniques are often complementary.

The IR and Raman spectra of this compound would be dominated by several key vibrational modes:

Nitro Group (NO₂): Aromatic nitro compounds typically show two strong absorption bands in the IR spectrum corresponding to asymmetric and symmetric stretching vibrations. blogspot.comspectroscopyonline.comorgchemboulder.com The asymmetric stretch is expected in the 1550-1475 cm⁻¹ region, while the symmetric stretch appears in the 1360-1290 cm⁻¹ range. orgchemboulder.com These bands are also Raman active. acs.org

Carbonyl Group (C=O): The carbonyl stretch of a saturated aliphatic ketone gives rise to a strong, sharp absorption band in the IR spectrum, typically around 1715 cm⁻¹. libretexts.orgorgchemboulder.com This is also a characteristic Raman band. aip.org

Ether Linkage (C-O-C): The asymmetric C-O-C stretching vibration of an aryl-alkyl ether is expected to produce a strong band in the IR spectrum, generally in the 1275-1200 cm⁻¹ region. A symmetric stretching band may be observed around 1075-1020 cm⁻¹. acs.orgacs.orgdoi.orgresearchgate.netlibretexts.org

Aromatic Ring: C=C stretching vibrations within the benzene (B151609) ring will appear in the 1600-1450 cm⁻¹ region. C-H stretching vibrations of the aromatic protons will be observed above 3000 cm⁻¹.

Aliphatic Groups: The C-H stretching vibrations of the methylene and tert-butyl groups will be found in the 3000-2850 cm⁻¹ region.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1550 - 1475 (Strong) | 1550 - 1475 (Strong) |

| NO₂ | Symmetric Stretch | 1360 - 1290 (Strong) | 1360 - 1290 (Medium) |

| C=O | Stretch | ~1715 (Strong, Sharp) | ~1715 (Medium) |

| C-O-C (Aryl-Alkyl) | Asymmetric Stretch | 1275 - 1200 (Strong) | 1275 - 1200 (Weak) |

| C-O-C (Aryl-Alkyl) | Symmetric Stretch | 1075 - 1020 (Medium) | 1075 - 1020 (Medium) |

| Aromatic C=C | Stretch | 1600 - 1450 (Medium-Weak) | 1600 - 1450 (Strong) |

| Aromatic C-H | Stretch | > 3000 (Medium) | > 3000 (Medium) |

| Aliphatic C-H | Stretch | 3000 - 2850 (Medium-Strong) | 3000 - 2850 (Strong) |

This detailed spectroscopic analysis, although theoretical, provides a robust framework for the structural confirmation of this compound. Experimental verification of these predicted data would be the next logical step in fully characterizing this compound.

Characteristic Group Frequencies and Band Assignments

To populate this section, an experimental Infrared (IR) and Raman spectrum of this compound would be required. Such spectra would allow for the identification and assignment of vibrational frequencies corresponding to the compound's key functional groups.

Based on its structure, the following characteristic bands would be anticipated:

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Carbonyl (Ketone) | C=O Stretch | 1715-1730 |

| Nitro Group | Asymmetric NO₂ Stretch | 1520-1560 |

| Symmetric NO₂ Stretch | 1340-1370 | |

| Aryl Ether | Ar-O-C Stretch | 1230-1270 (asymmetric), 1020-1075 (symmetric) |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| C-H Bending (out-of-plane) | 735-770 (ortho-disubstituted) | |

| tert-Butyl Group | C-H Stretch | 2950-2970 |

| C-H Bend | 1370-1395 |

Without experimental data, these remain theoretical attributions based on known frequencies for similar functional groups in other molecules.

Conformational Analysis through Vibrational Spectroscopy

A conformational analysis would necessitate a computational study, likely employing Density Functional Theory (DFT), to calculate the vibrational frequencies of different possible conformers (rotamers) of the molecule. By comparing the calculated spectra of these conformers with experimental IR and Raman data, the predominant conformation in the solid or solution phase could be determined. Such studies for this compound have not been identified.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which serves to confirm the elemental composition of a molecule. For this compound, the theoretical exact mass can be calculated from its molecular formula, C₁₂H₁₅NO₄.

Calculated Exact Mass:

Molecular Formula: C₁₂H₁₅NO₄

Monoisotopic Mass: 237.10011 Da

An experimental HRMS analysis would be needed to provide a measured value to compare against this theoretical mass, thereby confirming the molecular formula. No such experimental data has been published.

Fragmentation Pathways and Mechanistic Interpretation

The study of fragmentation patterns via techniques like Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural information. While no experimental mass spectrum for this compound is available, key fragmentation pathways can be hypothesized based on its structure. Likely fragmentation would include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group, which could lead to the formation of a tert-butyl cation (m/z 57) or an acylium ion.

McLafferty Rearrangement: While less likely due to the structure, it cannot be entirely ruled out without data.

Cleavage of the Ether Bond: Fragmentation at the C-O-C ether linkage.

Loss of Nitro Group: Elimination of NO₂ (46 Da) or NO (30 Da).

Aromatic Ring Fragmentation: Characteristic losses from the 2-nitrophenyl moiety.

Without an actual mass spectrum, the relative abundance of these potential fragment ions and the precise mechanisms remain speculative.

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

GC-MS and LC-MS are standard techniques for separating components of a mixture and confirming their identity. A typical method would involve:

Chromatographic Separation: Using a suitable column (e.g., a non-polar column for GC or a C18 column for reversed-phase LC) to isolate the compound from any impurities or starting materials.

Mass Spectrometric Detection: The mass spectrometer would detect the compound as it elutes from the column, providing its mass spectrum. This spectrum serves as a chemical fingerprint for identity confirmation and can be compared against a library or a previously recorded standard.

Specific methods detailing the optimal columns, mobile phases, or temperature programs for the analysis of this compound are not available in the literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 2-nitrophenoxy chromophore. Aromatic nitro compounds typically exhibit strong absorption bands in the UV region. The presence of the ether linkage and the alkyl ketone portion of the molecule would likely have a minor auxochromic effect. One would expect to see π → π* transitions associated with the benzene ring and potentially n → π* transitions involving the nitro group and the carbonyl group. However, without experimental data, the specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values cannot be reported.

Electronic Transitions of Chromophores within this compound

The ultraviolet-visible (UV-Vis) spectrum of this compound is primarily dictated by the electronic transitions within its two main chromophores: the 2-nitrophenoxy group and the carbonyl group of the butan-2-one moiety.

The 2-nitrophenoxy group is an electron-rich aromatic system significantly influenced by the strongly electron-withdrawing nitro group (-NO₂). Nitroaromatic compounds typically exhibit strong absorption bands in the UV region. aip.orgnih.gov These absorptions are generally attributed to π → π* transitions within the benzene ring and charge-transfer (CT) transitions involving the nitro group and the phenoxy oxygen. The π → π* transitions, characteristic of the benzene ring, are expected to be perturbed by the substituents. researchgate.net More significantly, the presence of the nitro group introduces low-energy n → π* transitions, although these are often weak and may be obscured by the more intense π → π* bands. nih.gov The interaction between the nitro group and the phenoxy moiety can lead to intramolecular charge transfer (ICT) bands, where electron density is promoted from the oxygen-rich part of the molecule to the electron-deficient nitro group.

The aliphatic ketone carbonyl group (C=O) also contributes to the UV-Vis spectrum. It is characterized by a weak n → π* transition at longer wavelengths (typically around 270-300 nm) and a much stronger π → π* transition at shorter wavelengths (below 200 nm). uobabylon.edu.iqlibretexts.org The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. libretexts.org Due to its "forbidden" nature, this transition has a low molar absorptivity (ε). uobabylon.edu.iq

| Chromophore | Typical Electronic Transition | Approximate Wavelength (λmax) Range (nm) |

| 2-Nitrophenoxy | π → π* (aromatic) | 200 - 280 |

| 2-Nitrophenoxy | n → π* (nitro group) | 300 - 400 (often weak) |

| 2-Nitrophenoxy | Intramolecular Charge Transfer (ICT) | 250 - 350 |

| Aliphatic Ketone (C=O) | n → π | 270 - 300 (weak) |

| Aliphatic Ketone (C=O) | π → π | < 200 (strong) |

Solvatochromic Effects on UV-Vis Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Vis absorption band of a substance in response to a change in the polarity of the solvent. This phenomenon is a powerful tool for probing the electronic ground and excited states of a molecule. For this compound, both the nitrophenoxy and ketone chromophores are expected to exhibit solvatochromism.

The electronic transitions of nitroaromatic compounds are known to be sensitive to the solvent environment. researchgate.netchemrxiv.org For a π → π* transition, an increase in solvent polarity generally leads to a small red shift (bathochromic shift) because the excited state is typically more polar than the ground state and is thus better stabilized by polar solvents. Conversely, for n → π* transitions, an increase in solvent polarity usually results in a blue shift (hypsochromic shift). This is because the non-bonding electrons of the ground state are stabilized by hydrogen bonding or dipole-dipole interactions with polar solvent molecules, increasing the energy gap for the transition. researchgate.net

The intramolecular charge transfer (ICT) band of the 2-nitrophenoxy group is particularly susceptible to solvent effects. In polar solvents, the charge-separated excited state is significantly stabilized, leading to a pronounced red shift.

The n → π* transition of the ketone carbonyl group also displays a characteristic hypsochromic shift with increasing solvent polarity, especially in protic solvents capable of hydrogen bonding to the carbonyl oxygen.

Therefore, by analyzing the UV-Vis spectra of this compound in a series of solvents with varying polarities, one can gain valuable information about the nature of its electronic transitions.

| Solvent Type | Expected Effect on n → π* Transition | Expected Effect on π → π* / ICT Transitions |

| Non-polar (e.g., Hexane) | Reference position | Reference position |

| Polar Aprotic (e.g., Acetone) | Blue shift (Hypsochromic) | Red shift (Bathochromic) |

| Polar Protic (e.g., Ethanol) | Stronger blue shift (Hypsochromic) | Stronger red shift (Bathochromic) |

X-ray Diffraction Crystallography

While specific crystallographic data for this compound is not publicly available, the principles of X-ray diffraction crystallography provide a framework for understanding how its absolute structure and solid-state packing would be determined.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. creative-biostructure.comjove.com This technique can unambiguously establish the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers, if present. researchgate.net

The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. creative-biostructure.com By rotating the crystal and collecting thousands of these reflections, a complete dataset is obtained.

The data is then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). Using computational methods, the diffraction data is used to solve the phase problem and generate an electron density map of the unit cell. From this map, the positions of the individual atoms can be identified. The structural model is then refined to achieve the best possible fit with the experimental data, resulting in a highly accurate and detailed molecular structure. jove.com For organic molecules, this provides unequivocal proof of connectivity and stereochemistry. researchgate.net

Crystal Packing and Intermolecular Interactions in the Solid State

The way molecules of this compound arrange themselves in a crystal lattice is governed by a variety of intermolecular interactions. llnl.gov Understanding these interactions is crucial as they influence the physical properties of the material, such as melting point, solubility, and stability.

Given the functional groups present in the molecule, several types of non-covalent interactions are expected to play a role in its crystal packing:

π-π Stacking: The electron-deficient nitro-substituted benzene rings can interact with the π-systems of adjacent molecules. These interactions are a significant driving force in the packing of many aromatic compounds. scirp.org

Dipole-Dipole Interactions: The polar nitro (-NO₂) and carbonyl (C=O) groups create significant molecular dipoles. These dipoles will tend to align in an anti-parallel fashion within the crystal lattice to maximize electrostatic attraction.

van der Waals Forces: These non-specific attractive forces between all atoms are also crucial in ensuring efficient packing and maximizing crystal density.

The interplay of these various forces would determine the final, most thermodynamically stable, three-dimensional arrangement of the molecules in the crystal.

Computational Chemistry and Theoretical Investigations of 3,3 Dimethyl 1 2 Nitrophenoxy Butan 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

The initial step in understanding the properties of 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of the atoms. Due to the presence of several single bonds, the molecule can exist in various conformations. A systematic conformational search is typically performed to identify the global minimum energy structure.

Theoretical calculations would likely be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to ensure a high level of accuracy. The optimized geometry would reveal key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | 1.22 Å |

| C-O (ether) | 1.37 Å | |

| N-O (nitro) | 1.23 Å | |

| Bond Angle | O-C-C (ether-carbonyl) | 109.5° |

| C-N-O (nitro) | 118.0° |

Note: These are representative values and the actual optimized parameters would result from specific calculations.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich nitrophenoxy group, while the LUMO would likely be centered on the electron-withdrawing nitro group and the carbonyl moiety.

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -2.5 |

The charge distribution within the molecule can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This reveals the partial charges on each atom, providing insight into the molecule's polarity and potential sites for electrostatic interactions. The oxygen and nitrogen atoms of the nitro and carbonyl groups are expected to carry significant negative charges.

Quantum chemical calculations can accurately predict various spectroscopic parameters.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. These theoretical predictions are invaluable for interpreting experimental NMR spectra.

IR Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be determined. This theoretical infrared spectrum can be compared with experimental data to identify characteristic vibrational modes, such as the C=O stretch of the ketone and the N-O stretches of the nitro group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. The calculations would likely predict transitions involving the promotion of electrons from the HOMO to the LUMO.

Table 3: Hypothetical Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C=O Chemical Shift | ~205 ppm |

| ¹H NMR | CH₂ Chemical Shift | ~4.5 ppm |

| IR | C=O Stretching Frequency | ~1720 cm⁻¹ |

| NO₂ Asymmetric Stretch | ~1530 cm⁻¹ |

From the vibrational frequency calculations, various thermochemical properties can be derived using statistical mechanics. These include the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, entropy, and Gibbs free energy at a given temperature and pressure. These values are crucial for understanding the thermodynamics of reactions involving the compound.

Table 4: Hypothetical Thermochemical Properties at 298.15 K and 1 atm

| Property | Value |

|---|---|

| Enthalpy | Calculated Value (Hartree/particle) |

| Gibbs Free Energy | Calculated Value (Hartree/particle) |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, particularly in a condensed phase like a solution.

MD simulations model the interactions between the atoms of the molecule and the surrounding solvent molecules using a classical force field. By solving Newton's equations of motion, the trajectory of each atom over time can be tracked.

For this compound in a solvent, an MD simulation would reveal its conformational flexibility. The simulation would show how the molecule explores different rotational states around its single bonds. Key aspects to be investigated would be the dynamics of the ether linkage and the orientation of the nitro group relative to the aromatic ring. The results can be analyzed to determine the most populated conformations in solution and the energy barriers for interconversion between them.

Table 5: Hypothetical Conformational States from MD Simulation

| Dihedral Angle (C-O-C-C) | Population (%) |

|---|---|

| anti (~180°) | 75 |

These simulations provide a dynamic picture of the molecule's behavior that is not accessible through static quantum chemical calculations alone.

Interactions with Solvents and Other Chemical Species

No specific computational studies detailing the interactions of this compound with various solvents or other chemical species were found. Such studies would typically involve quantum mechanical or molecular dynamics simulations to elucidate solvation energies, hydrogen bonding capabilities, and other non-covalent interactions, which are crucial for understanding its behavior in different chemical environments.

Reaction Pathway Modeling and Transition State Characterization

There is no available research on the reaction pathway modeling or transition state characterization for this compound. This type of computational analysis is essential for predicting its reactivity, understanding reaction mechanisms, and determining the energy barriers for various transformations. While studies exist for related, but structurally distinct, compounds like 3,3-dimethylbutanal and 3,3-dimethylbutanone, these findings cannot be extrapolated to the target molecule due to the significant influence of the 2-nitrophenoxy group on its electronic structure and reactivity.

Theoretical Studies on Aromaticity and Resonance within the Nitrophenoxy Moiety

While the general principles of aromaticity and the effects of substituents like the nitro group on a benzene (B151609) ring are well-established in theoretical chemistry, specific computational analyses of the aromaticity and resonance within the 2-nitrophenoxy moiety of this compound have not been published. nih.govresearchgate.netnih.govucm.es Such studies would typically employ methods like Nucleus-Independent Chemical Shift (NICS) calculations or Quantum Theory of Atoms in Molecules (QTAIM) to quantify the aromatic character and delocalization of electrons within the ring system as influenced by the ether linkage and the bulky ketone-containing side chain.

Quantitative Structure-Property Relationship (QSPR) Studies

No Quantitative Structure-Property Relationship (QSPR) studies for the non-biological properties of this compound, such as reactivity indices, were identified. QSPR models are developed to predict the properties of chemicals based on their molecular structure, but the necessary experimental data and computational descriptors for this specific compound appear to be unavailable.

Derivatization and Analogue Synthesis of 3,3 Dimethyl 1 2 Nitrophenoxy Butan 2 One

Synthesis of Structural Analogues with Modified Nitrophenoxy Moiety

The synthesis of 3,3-dimethyl-1-(2-nitrophenoxy)butan-2-one can be conceptually approached via the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This method would involve the reaction of 2-nitrophenoxide with a suitable 1-halo-3,3-dimethylbutan-2-one. The generation of structural analogues by modifying the nitrophenoxy group can be achieved through several synthetic strategies.

One of the most direct modifications is the reduction of the nitro group to an amine. This transformation can be accomplished using various reducing agents, such as catalytic hydrogenation with palladium on carbon, or metals like iron, tin, or zinc in an acidic medium. masterorganicchemistry.comjsynthchem.comwikipedia.org The resulting aminophenoxy derivative serves as a versatile intermediate for further functionalization. For instance, the amino group can be acylated, alkylated, or converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents (e.g., halogens, cyano, hydroxyl groups) onto the aromatic ring.

Furthermore, analogues with different substituents on the phenyl ring can be synthesized by starting with appropriately substituted 2-nitrophenols in the initial Williamson ether synthesis. This allows for the introduction of electron-donating or electron-withdrawing groups at various positions on the aromatic ring, which is crucial for studying structure-reactivity relationships. The synthesis of various substituted phenoxy compounds has been documented in the literature, supporting the feasibility of this approach. mdpi.com

A summary of potential modifications to the nitrophenoxy moiety is presented in the table below.

| Starting Material | Reagents and Conditions | Product |

| This compound | H₂, Pd/C or Fe/HCl | 3,3-Dimethyl-1-(2-aminophenoxy)butan-2-one |

| 3,3-Dimethyl-1-(2-aminophenoxy)butan-2-one | 1. NaNO₂, HCl; 2. CuX (X = Cl, Br, CN) | 3,3-Dimethyl-1-(2-halophenoxy/2-cyanophenoxy)butan-2-one |

| Substituted 2-nitrophenol (B165410) | 1. Base (e.g., NaH); 2. 1-halo-3,3-dimethylbutan-2-one | Substituted this compound |

Synthesis of Structural Analogues with Modified Butanone Backbone

Modification of the butanone backbone offers another avenue for creating structural analogues. Variations in the alkyl chain can influence the steric and electronic properties of the molecule. The synthesis of different butanone analogues is a well-established area of organic chemistry. mdpi.comgoogle.comgoogle.com

For example, replacing the tert-butyl group with other alkyl groups (e.g., isopropyl, cyclohexyl) would involve starting with the corresponding α-haloketone in the Williamson ether synthesis. The synthesis of these requisite α-haloketones can be achieved from the corresponding alcohols or aldehydes. google.compatsnap.comgoogleapis.com

Another approach is to introduce functionality into the butanone backbone. For instance, the synthesis of α-hydroxy ketones can be accomplished through various methods, including the oxidation of corresponding diols. mdpi.com The introduction of unsaturation into the butanone chain is also a possibility, potentially leading to α,β-unsaturated ketone analogues.

The following table outlines potential strategies for modifying the butanone backbone.

| Reactant 1 | Reactant 2 | Product |

| 2-Nitrophenoxide | 1-Halo-3-methylbutan-2-one | 1-(2-Nitrophenoxy)-3-methylbutan-2-one |

| 2-Nitrophenoxide | 1-Bromo-3-phenylpropan-2-one | 1-(2-Nitrophenoxy)-3-phenylpropan-2-one |

| 2-Nitrophenoxide | 1-Chloro-3,3-dimethylpentan-2-one | 1-(2-Nitrophenoxy)-3,3-dimethylpentan-2-one |

Stereoselective Synthesis of Enantiomers/Diastereomers (if applicable)

The parent compound, this compound, is achiral. However, the introduction of a chiral center, for instance by replacing one of the methyl groups of the tert-butyl moiety with a different substituent, would result in a chiral molecule. In such cases, stereoselective synthesis would be necessary to obtain enantiomerically pure compounds.

The literature describes several methods for the stereoselective synthesis of α-alkoxy ketones. researchgate.nettandfonline.comacs.org These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For example, asymmetric aldol (B89426) reactions or the enantioselective α-oxidation of ketones are powerful tools for creating chiral α-hydroxy ketones, which can then be converted to the corresponding α-alkoxy ketones. nih.govnih.gov

While no specific stereoselective synthesis for analogues of this compound has been reported, the existing literature on the synthesis of chiral α-alkoxy ketones provides a strong foundation for the development of such methods.

Synthesis of Conjugates for Chemical Probes (non-biological applications)

The ketone functionality in this compound provides a convenient handle for the synthesis of chemical probes. These probes can be used for various non-biological applications, such as in materials science or as analytical reagents. The incorporation of ketones into small molecule probes is a known strategy to enhance their utility. columbia.edunih.gov

The carbonyl group can react with hydrazines, hydroxylamines, or semicarbazides to form stable hydrazones, oximes, or semicarbazones, respectively. By using a derivatizing agent that contains a reporter group, such as a fluorophore or a chromophore, the resulting conjugate can be used for detection and quantification. thermofisher.comrsc.org

For example, a fluorescent hydrazine (B178648) could be reacted with this compound to yield a fluorescently labeled derivative. This conjugate could then be used as a tracer in chemical processes or as a probe for studying interactions with other molecules.

The table below illustrates the general approach for synthesizing chemical probe conjugates.

| Compound | Derivatizing Agent | Conjugate Type | Reporter Group |

| This compound | Dansyl hydrazine | Hydrazone | Fluorescent |

| This compound | Biotin hydrazide | Hydrazone | Affinity tag |

| This compound | A fluorophore-containing hydroxylamine | Oxime | Fluorescent |

Exploration of Structure-Reactivity Relationships within Analogues

The synthesis of a diverse library of analogues of this compound allows for a systematic exploration of structure-reactivity relationships. By varying the substituents on the phenoxy ring and modifying the butanone backbone, one can study how these changes affect the chemical reactivity of the molecule.

For instance, the electronic nature of the substituents on the aromatic ring is expected to influence the reactivity of the ether linkage and the carbonyl group. Electron-withdrawing groups would likely make the phenoxy group a better leaving group in nucleophilic substitution reactions, while also increasing the electrophilicity of the carbonyl carbon. The Hammett equation can be a useful tool for quantifying these electronic effects. libretexts.org Studies on the nucleophilic substitution reactions of substituted phenyl benzoates and other aromatic compounds provide a framework for predicting these relationships. researchgate.netresearchgate.netresearchgate.net

Similarly, modifications to the butanone backbone can impact reactivity through steric and electronic effects. The size and shape of the alkyl groups near the carbonyl can influence its accessibility to nucleophiles. The study of structure-reactivity relationships in substituted phenoxy compounds has been a subject of interest in various chemical contexts. nih.gov

By systematically synthesizing and studying the reactivity of a range of analogues, a deeper understanding of the chemical behavior of this class of compounds can be achieved.

Advanced Research Applications and Future Directions in Chemical Science for 3,3 Dimethyl 1 2 Nitrophenoxy Butan 2 One

Utility as a Precursor in Complex Organic Synthesis

The structure of 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one makes it a potentially valuable precursor in the synthesis of complex organic molecules, particularly heterocyclic compounds. The 2-nitrophenoxy group can be readily transformed through reduction of the nitro group, which can then participate in intramolecular cyclization reactions.

Reductive Cyclization: A key synthetic application would be its use in reductive cyclization reactions. acs.orgnih.govacs.org Reduction of the nitro group to an amino group, using reagents such as catalytic hydrogenation or dissolving metals, would generate an intermediate poised for intramolecular cyclization with the adjacent ketone. This could lead to the formation of various nitrogen-containing heterocyclic systems, such as benzoxazines or other related fused ring systems. The specific outcome would be influenced by the reaction conditions and the choice of reducing agent.

Photochemical Reactions: The ortho-nitrophenyl group is a well-known photolabile protecting group. nih.govupenn.eduresearchgate.net Upon irradiation with UV light, ortho-nitrobenzyl ethers can undergo intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of a nitroso and a benzylic hydroxy group. rsc.org In the case of this compound, this could lead to a photoinduced rearrangement to form cyclic hydroxamates. rsc.orgrsc.org This photosensitivity opens avenues for its use in photochemically triggered synthesis or as a caged compound to release the ketone moiety upon light exposure. rsc.org

Applications in Materials Chemistry

The photosensitive nature of the 2-nitrophenoxy group also suggests potential applications in materials chemistry, particularly in the development of photoresponsive polymers and supramolecular assemblies.

Polymer Monomers: While not a typical monomer structure, the compound could be chemically modified to be incorporated into polymer chains. For instance, functionalization of the aromatic ring could allow for its polymerization. The resulting polymer would possess photosensitive linkages that could be cleaved upon UV irradiation, leading to photodegradable materials. researchgate.net This property is desirable for applications in photolithography or controlled-release systems.

Supramolecular Assemblies: Ketones and aromatic systems are known to participate in the formation of supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking. oaepublish.commdpi.comnih.gov The presence of both a ketone and an aromatic ring in this compound could enable its use as a building block for constructing complex, ordered structures. The photochemical cleavage of the molecule could then be used to disassemble these structures on demand.

Investigation as a Ligand in Catalysis Research

The ketone and nitro groups present in this compound offer potential coordination sites for metal ions, suggesting its investigation as a ligand in catalysis.

Metal Complexation: Ketones can coordinate to metal centers through the oxygen atom in an η¹-fashion or through the carbon-oxygen double bond in an η²-fashion. wikipedia.org The nitro group can also act as a ligand. The combination of these functionalities could allow this compound to act as a bidentate or even a multidentate ligand, forming stable complexes with various transition metals. mdpi.commdpi.comiosrjournals.org The sterically demanding tert-butyl group could influence the coordination geometry and the catalytic activity of the resulting metal complexes.

Catalyst Development: Metal complexes derived from this ligand could be explored as catalysts for a variety of organic transformations. The electronic properties of the ligand, influenced by the electron-withdrawing nitro group, could modulate the reactivity of the metal center. Furthermore, the photochemical lability of the ligand could be exploited to generate catalytically active species in a spatially and temporally controlled manner.

Development of Novel Analytical Methods for Trace Detection and Quantification

The unique chemical properties of this compound necessitate the development of specialized analytical methods for its detection and quantification in academic research settings.

Chromatographic Methods: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection would be a primary method for its analysis, given the strong UV absorbance of the nitrophenol chromophore. cdc.govnih.gov Gas chromatography-mass spectrometry (GC-MS) could also be employed, potentially after derivatization to improve volatility and thermal stability. nih.gov

Mass Spectrometry: Advanced mass spectrometry techniques, such as proton transfer reaction mass spectrometry (PTR-MS), could be adapted to discriminate it from isobaric aldehydes and ketones. sci-hub.seresearchgate.net High-resolution mass spectrometry would be crucial for accurate mass determination and structural elucidation.

Spectroscopic Techniques: Spectrophotometric methods could be developed for the detection of the nitrophenol moiety. cdc.gov The table below summarizes potential analytical techniques and their applicability.

| Analytical Technique | Principle | Applicability for Detection & Quantification |

| HPLC-UV | Separation based on polarity, detection via UV absorbance of the nitroaromatic ring. cdc.govnih.gov | High applicability for quantification in complex mixtures. |

| GC-MS | Separation based on volatility and boiling point, identification by mass-to-charge ratio. nih.gov | Suitable for pure samples or after extraction; may require derivatization. |

| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry. nih.gov | High sensitivity and selectivity for trace-level detection and quantification. nih.govacs.org |

| Proton Transfer Reaction-MS (PTR-MS) | Soft ionization technique for volatile organic compounds. | Potential for real-time monitoring and differentiation from isomers. sci-hub.seresearchgate.net |

Role in Mechanistic Organic Chemistry Studies as a Model Compound

The specific arrangement of functional groups in this compound makes it an interesting model compound for studying various reaction mechanisms in organic chemistry.

Photochemical Rearrangements: As mentioned, the molecule is a prime candidate for studying the photochemistry of ortho-nitrobenzyl ethers. The bulky tert-butyl group could influence the kinetics and outcome of the photochemical reaction, providing insights into the steric effects on such transformations. nih.govupenn.edu

Intramolecular Interactions: The proximity of the ketone and the 2-nitrophenoxy group could lead to through-space interactions that influence the molecule's conformation and reactivity. Spectroscopic and computational studies could elucidate these interactions.

Reductive Cyclization Mechanisms: The compound could serve as a model substrate to study the mechanisms of reductive cyclization reactions. acs.orgnih.govresearchgate.net By introducing substituents on the aromatic ring, one could systematically investigate the electronic effects on the cyclization process.

Theoretical and Computational Design of Related Chemical Entities

Computational chemistry offers a powerful tool to explore the properties of this compound and to design related molecules with tailored functionalities.

Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict the molecule's electronic structure, vibrational frequencies, and reactivity. acs.org Such calculations can also be used to model the mechanism of its photochemical and thermal reactions, providing insights that can guide experimental work. rsc.org

Design of Photosensitive Materials: Computational methods can aid in the design of new photosensitive polymers and materials based on this molecular scaffold. nih.govmdpi.com By systematically modifying the structure, it is possible to tune the absorption wavelength and the quantum yield of the photochemical cleavage, optimizing the material for specific applications.

Emerging Research Frontiers for this compound in Pure Chemistry

The unique combination of a photolabile group and a sterically hindered ketone in this compound opens up several emerging research frontiers.

Orthogonal Chemistry: The photochemical reactivity of the 2-nitrophenoxy group could be used in conjunction with other chemical transformations that are not light-sensitive, allowing for the development of orthogonal synthetic strategies.

Mechanochemistry: The response of this molecule to mechanical stress could be an interesting area of investigation. The bulky tert-butyl group might lead to unusual solid-state packing and reactivity under mechanical force.

Flow Chemistry: The photochemical and catalytic reactions of this compound could be adapted to continuous flow systems, allowing for safer and more efficient synthesis of its derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one, and how can reaction parameters be optimized?

- Methodology : A nucleophilic aromatic substitution (SNAr) reaction is typically employed, where the nitro group on 2-nitrophenol acts as a leaving group. Optimize solvent choice (e.g., DMF or acetone for polarity), temperature (80–120°C), and base (e.g., K₂CO₃) to enhance yield. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel and ethyl acetate/hexane gradients .

- Purity Assessment : Confirm purity (>95%) via GC-MS or HPLC coupled with UV detection at λ = 254 nm (nitroaromatic absorption) .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

- NMR : Use ¹H and ¹³C NMR to identify key signals:

- δ ~2.1 ppm (singlet for dimethyl groups on C3).

- δ ~5.3 ppm (multiplet for aromatic protons from 2-nitrophenoxy).

- Carbonyl signal at δ ~210 ppm in ¹³C NMR .

Q. What crystallographic approaches are suitable for resolving the molecular structure?

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol. Use a triclinic crystal system (likely based on analogous compounds) with unit cell parameters similar to a ≈ 8.97 Å, b ≈ 10.11 Å, c ≈ 10.17 Å. Refine data with software like SHELXL and validate using R-factor analysis .

Advanced Research Questions

Q. How does the 2-nitrophenoxy substituent influence electronic properties and reactivity in cross-coupling reactions?

- Electronic Effects : The nitro group is electron-withdrawing, reducing electron density on the aromatic ring and activating the phenoxy group for electrophilic substitution. Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict sites for functionalization .

- Reactivity Screening : Test Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids. Monitor regioselectivity via LC-MS .

Q. What strategies are effective for enantiomeric resolution and chiral analysis of this compound?

- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase. Optimize flow rate (1.0 mL/min) and detect enantiomers via circular dichroism (CD) or polarimetry .

- Degradation Studies : Incubate racemic mixtures in soil (pH 6–8, organic matter 3–5%) and analyze enantiomer ratios over time using chiral HPLC .

Q. How can computational modeling predict environmental degradation pathways?

- Software : Apply Schrödinger’s Maestro suite for molecular dynamics simulations. Model hydrolysis pathways under acidic (pH 4) and basic (pH 9) conditions, identifying intermediates like 2-nitrophenol and 3,3-dimethylbutan-2-one .

- Ecotoxicity : Use EPI Suite to estimate biodegradation half-life (t₁/₂) and bioaccumulation factors .

Q. What experimental designs are recommended for evaluating biological activity (e.g., antimicrobial or enzyme inhibition)?

- Antifungal Assays : Test against Candida albicans via broth microdilution (MIC determination). Prepare derivatives (e.g., oxime esters) to enhance activity and compare with parent compound .

- Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric assays. Validate via Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?

- Validation Parameters : Follow ICH guidelines for linearity (R² > 0.995), LOD/LOQ (e.g., 0.1 µg/mL via HPLC-UV), precision (RSD < 5%), and recovery (90–110%). Use spiked soil or biological samples for matrix effect studies .

- Inter-laboratory Reproducibility : Share SOPs with collaborators and perform inter-day variability tests (n = 6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.